Cas no 2229399-64-6 (4-amino-3-(2,5-dihydroxyphenyl)butanoic acid)

4-amino-3-(2,5-dihydroxyphenyl)butanoic acid 化学的及び物理的性質
名前と識別子
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- 4-amino-3-(2,5-dihydroxyphenyl)butanoic acid
- EN300-1765100
- 2229399-64-6
-
- インチ: 1S/C10H13NO4/c11-5-6(3-10(14)15)8-4-7(12)1-2-9(8)13/h1-2,4,6,12-13H,3,5,11H2,(H,14,15)
- InChIKey: DUAUNHCSVSEVLC-UHFFFAOYSA-N
- SMILES: OC1C=CC(=CC=1C(CN)CC(=O)O)O
計算された属性
- 精确分子量: 211.08445790g/mol
- 同位素质量: 211.08445790g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 4
- 氢键受体数量: 5
- 重原子数量: 15
- 回転可能化学結合数: 4
- 複雑さ: 222
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 104Ų
- XLogP3: -2.5
4-amino-3-(2,5-dihydroxyphenyl)butanoic acid Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1765100-10.0g |
4-amino-3-(2,5-dihydroxyphenyl)butanoic acid |
2229399-64-6 | 10g |
$4176.0 | 2023-06-03 | ||
Enamine | EN300-1765100-1.0g |
4-amino-3-(2,5-dihydroxyphenyl)butanoic acid |
2229399-64-6 | 1g |
$971.0 | 2023-06-03 | ||
Enamine | EN300-1765100-0.05g |
4-amino-3-(2,5-dihydroxyphenyl)butanoic acid |
2229399-64-6 | 0.05g |
$816.0 | 2023-09-20 | ||
Enamine | EN300-1765100-2.5g |
4-amino-3-(2,5-dihydroxyphenyl)butanoic acid |
2229399-64-6 | 2.5g |
$1903.0 | 2023-09-20 | ||
Enamine | EN300-1765100-5.0g |
4-amino-3-(2,5-dihydroxyphenyl)butanoic acid |
2229399-64-6 | 5g |
$2816.0 | 2023-06-03 | ||
Enamine | EN300-1765100-1g |
4-amino-3-(2,5-dihydroxyphenyl)butanoic acid |
2229399-64-6 | 1g |
$971.0 | 2023-09-20 | ||
Enamine | EN300-1765100-10g |
4-amino-3-(2,5-dihydroxyphenyl)butanoic acid |
2229399-64-6 | 10g |
$4176.0 | 2023-09-20 | ||
Enamine | EN300-1765100-0.1g |
4-amino-3-(2,5-dihydroxyphenyl)butanoic acid |
2229399-64-6 | 0.1g |
$855.0 | 2023-09-20 | ||
Enamine | EN300-1765100-0.5g |
4-amino-3-(2,5-dihydroxyphenyl)butanoic acid |
2229399-64-6 | 0.5g |
$933.0 | 2023-09-20 | ||
Enamine | EN300-1765100-0.25g |
4-amino-3-(2,5-dihydroxyphenyl)butanoic acid |
2229399-64-6 | 0.25g |
$893.0 | 2023-09-20 |
4-amino-3-(2,5-dihydroxyphenyl)butanoic acid 関連文献
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Zhimin Dong,Zifan Li,Yue Feng,Wenjie Dong,Ting Wang,Zhongping Cheng,Youqun Wang,Ying Dai,Xiaohong Cao,Yuhui Liu Environ. Sci.: Nano, 2021,8, 2372-2385
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Kayeong Shin,Hoeil Chung Analyst, 2015,140, 5074-5081
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Tianzhi Yu,Qianguang Yang,Tong Zhang,Yuling Zhao,Chengjin Wei,Yanmei Li,Hui Zhang,Dingqin Hu New J. Chem., 2019,43, 18110-18119
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Ying Zhou,Kondapa Naidu Bobba,Xue Wei Lv,Dan Yang,Nithya Velusamy,Jun Feng Zhang Analyst, 2017,142, 345-350
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Xingxing Zhu,Mengyao Sun,Rui Zhao,Bo Zhang,Yingli Zhang,Xingyou Lang,Yongfu Zhu,Qing Jiang Nanoscale Adv., 2020,2, 2785-2791
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Lucy Cooper,Tania Hidalgo,Martin Gorman,Tamara Lozano-Fernández,Rosana Simón-Vázquez,Camille Olivier,Nathalie Guillou,Christian Serre,Charlotte Martineau,Francis Taulelle,Daiane Damasceno-Borges,Guillaume Maurin,África González-Fernández,Patricia Horcajada,Thomas Devic Chem. Commun., 2015,51, 5848-5851
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Kai Chang,Duy Thanh Tran,Jingqiang Wang,Nam Hoon Kim J. Mater. Chem. A, 2022,10, 3102-3111
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Kevin A. Kreisel,Glenn P. A. Yap,Klaus H. Theopold Chem. Commun., 2007, 1510-1511
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Flavien Ponsot,Léo Bucher,Nicolas Desbois,Yoann Rousselin,Pritam Mondal,Charles H. Devillers,Claude P. Gros,Rahul Singhal,Ganesh D. Sharma J. Mater. Chem. C, 2019,7, 9655-9664
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Hans Raj Bhat,Prashant Gahtori,Surajit Kumar Ghosh,Kabita Gogoi,Anil Prakash,Ramendra K. Singh New J. Chem., 2013,37, 2654-2662
4-amino-3-(2,5-dihydroxyphenyl)butanoic acidに関する追加情報
4-amino-3-(2,5-dihydroxyphenyl)butanoic acid (CAS No. 2229399-64-6): A Comprehensive Overview
4-amino-3-(2,5-dihydroxyphenyl)butanoic acid (CAS No. 2229399-64-6) is a specialized organic compound that has garnered significant attention in recent years due to its unique chemical structure and potential applications in various fields. This compound, which features both amino and hydroxyl functional groups, is part of a growing class of bioactive molecules being studied for their potential benefits in health and material sciences.
The molecular structure of 4-amino-3-(2,5-dihydroxyphenyl)butanoic acid combines a butanoic acid backbone with aromatic hydroxyl groups and an amino substituent. This combination creates a molecule with interesting physicochemical properties, including potential antioxidant capabilities and metal-chelating properties. Researchers are particularly interested in how these characteristics might translate into practical applications, especially in areas like nutraceutical development and functional material design.
Current research trends show growing interest in phenolic compounds and their derivatives, with 4-amino-3-(2,5-dihydroxyphenyl)butanoic acid being part of this important chemical family. The presence of multiple hydroxyl groups on the aromatic ring suggests potential free radical scavenging activity, making it a subject of study in oxidative stress research. Many scientists are investigating whether this compound could serve as a building block for more complex pharmacologically active molecules.
From a synthetic chemistry perspective, 4-amino-3-(2,5-dihydroxyphenyl)butanoic acid presents interesting challenges and opportunities. The combination of different functional groups requires careful consideration of protection-deprotection strategies during synthesis. Recent publications have explored various routes to produce this compound with high yield and purity, addressing common questions about optimized synthesis protocols and purification methods.
The potential applications of 4-amino-3-(2,5-dihydroxyphenyl)butanoic acid extend beyond biomedical fields. Materials scientists are examining its use in creating functional polymers with specific properties. The compound's ability to form coordination complexes with metals is being explored for developing new catalytic systems and chelating agents. These diverse applications make it a compound of interest across multiple disciplines.
Quality control and characterization of 4-amino-3-(2,5-dihydroxyphenyl)butanoic acid are crucial aspects for researchers and manufacturers. Advanced analytical techniques including HPLC, mass spectrometry, and NMR spectroscopy are typically employed to ensure compound purity and verify structural integrity. Standardized analytical methods are important for maintaining consistency in research findings and potential commercial applications.
Market interest in specialty chemicals like 4-amino-3-(2,5-dihydroxyphenyl)butanoic acid continues to grow, particularly in the fine chemicals and research chemicals sectors. While current production volumes may be limited to laboratory-scale quantities, the compound's potential applications could drive future demand. Suppliers typically offer this chemical in various purity grades to meet different research needs, from preliminary studies to advanced applications.
Safety considerations for handling 4-amino-3-(2,5-dihydroxyphenyl)butanoic acid follow standard laboratory protocols for organic compounds. While not classified as hazardous under normal circumstances, proper personal protective equipment and good laboratory practices should always be observed. Researchers should consult the latest safety data sheets for specific handling instructions and storage recommendations.
The future research directions for 4-amino-3-(2,5-dihydroxyphenyl)butanoic acid appear promising. Current studies are exploring its potential as a precursor for more complex molecules with enhanced biological activity. Other investigations focus on its possible role in green chemistry applications and sustainable material development, aligning with broader trends in environmentally conscious chemical research.
For researchers seeking 4-amino-3-(2,5-dihydroxyphenyl)butanoic acid CAS 2229399-64-6, it's important to source from reputable suppliers who can provide comprehensive analytical data and consistent quality. The compound's specialized nature means availability may vary, and researchers often inquire about custom synthesis options and bulk purchasing possibilities for larger-scale projects.
In conclusion, 4-amino-3-(2,5-dihydroxyphenyl)butanoic acid represents an interesting case study in how multifunctional organic compounds can bridge different scientific disciplines. Its combination of aromatic and aliphatic characteristics with multiple functional groups offers numerous possibilities for innovation in both life sciences and materials research, making it a compound worth watching in coming years.
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